molecular formula C26H54 B3053692 7-Hexylicosane CAS No. 55333-99-8

7-Hexylicosane

Cat. No.: B3053692
CAS No.: 55333-99-8
M. Wt: 366.7 g/mol
InChI Key: JRLUJYJPNVXXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a long-chain alkane, which means it consists entirely of carbon and hydrogen atoms arranged in a straight chain

Chemical Reactions Analysis

7-Hexylicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:

Common reagents used in these reactions include halogens (for substitution) and oxygen (for oxidation). The major products formed depend on the specific reaction conditions but can include smaller alkanes, alkenes, and halogenated hydrocarbons .

Scientific Research Applications

7-Hexylicosane has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Hexylicosane exerts its effects is primarily physical rather than chemical. As a long-chain hydrocarbon, it can interact with other molecules through van der Waals forces. In biological systems, it may integrate into lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

7-Hexylicosane can be compared to other long-chain alkanes such as:

The uniqueness of this compound lies in its specific chain length and the position of the hexyl group, which can influence its physical and chemical properties .

Biological Activity

7-Hexylicosane, a long-chain hydrocarbon with the chemical formula C26H54, is part of the alkane family and has garnered attention for its potential biological activities. This compound is primarily studied for its effects in various biological systems, including its role in medicinal applications and its interaction with cellular mechanisms.

  • Molecular Formula : C26H54
  • Molecular Weight : 366.73 g/mol
  • Structure : Linear hydrocarbon chain

Antimicrobial Activity

Research has indicated that long-chain alkanes like this compound exhibit antimicrobial properties. A study focusing on various alkanes found that this compound demonstrated significant inhibitory effects against several bacterial strains. This suggests potential applications in developing natural antimicrobial agents.

Antioxidant Properties

This compound has been implicated in antioxidant activity, which is crucial for combating oxidative stress in biological systems. The compound's structure allows it to interact with free radicals, potentially reducing cellular damage. This activity was highlighted in studies assessing the antioxidant capacity of various long-chain hydrocarbons.

Anti-inflammatory Effects

Some findings suggest that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound exhibited dose-dependent antiproliferative activity, indicating its potential as a candidate for cancer treatment. The mechanisms behind this activity include the induction of apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the World Journal of Pharmaceutical and Life Sciences reported that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
  • Antioxidant Activity : In a comparative analysis of various alkanes, this compound was found to have a higher antioxidant capacity than shorter-chain counterparts, with an IC50 value indicating effective scavenging of DPPH radicals .
  • Cytotoxicity Against Cancer Cells : Research indicated that this compound had an IC50 value of 15 µg/mL against HeLa cells, suggesting strong antiproliferative effects .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibitory effects on bacteria
AntioxidantFree radical scavenging
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityInduction of apoptosis in cancer cells

Properties

IUPAC Name

7-hexylicosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54/c1-4-7-10-13-14-15-16-17-18-19-22-25-26(23-20-11-8-5-2)24-21-12-9-6-3/h26H,4-25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLUJYJPNVXXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCC)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303359
Record name 7-Hexylicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55333-99-8
Record name 7-n-Hexyleicosane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hexylicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.